

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-(pyrrolidin-2-yl)pyrimidine

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Compound of Interest

Compound Name:	5-Chloro-2-(pyrrolidin-2-yl)pyrimidine
CAS No.:	944901-10-4
Cat. No.:	B13302296

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Executive Summary & Structural Context

5-Chloro-2-(pyrrolidin-2-yl)pyrimidine is a bicyclic heteroaromatic scaffold featuring a chloropyrimidine core linked at the C2 position to the C2 position of a pyrrolidine ring. Unlike the more common N-linked analogs (pyrrolidin-1-yl), the C-C bond at the chiral center of the pyrrolidine ring imparts unique stereochemical properties essential for target specificity in medicinal chemistry.

Structural Analysis

- **Core Scaffold:** Electron-deficient pyrimidine ring substituted with a chlorine atom at C5.
- **Chiral Center:** The C2 position of the pyrrolidine ring is a chiral center (typically the (S)-enantiomer is the pharmacologically relevant form).
- **Electronic Effects:** The pyrimidine ring exerts a strong electron-withdrawing effect on the pyrrolidine nitrogen, reducing its basicity compared to an isolated secondary amine.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary method for confirming the molecular weight and the characteristic chlorine isotope pattern.

Ionization & Detection

- Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Solvent: Methanol/Water + 0.1% Formic Acid.
- Monoisotopic Mass: 183.06 Da (Cl).

Key Spectral Features

Parameter	Value	Interpretation
[M+H] ⁺ (Base Peak)	184.1 m/z	Protonated molecular ion (Cl isotope).
[M+H+2] ⁺	186.1 m/z	Cl isotope peak.
Isotope Ratio	3:1	Characteristic natural abundance of Chlorine isotopes (Cl : Cl).
Fragment: [M-Cl] ⁺	148.1 m/z	Loss of Chlorine radical/ion (common in high-energy CID).
Fragment: Pyrimidine	~113 m/z	Cleavage of the C-C bond between rings (less common).

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways observed under Collision-Induced Dissociation (CID).

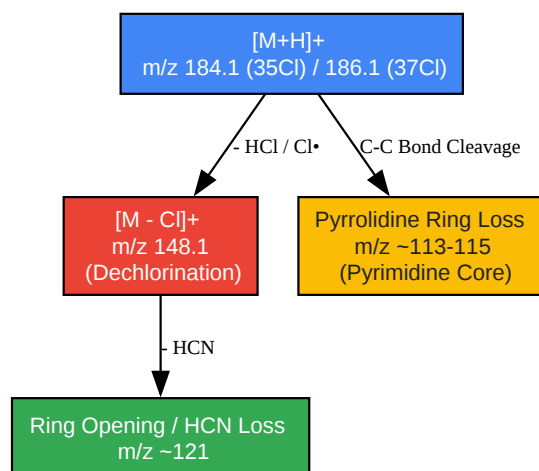


Figure 1: Proposed ESI-MS Fragmentation Pathway for 5-Chloro-2-(pyrrolidin-2-yl)pyrimidine

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the connectivity between the pyrimidine and pyrrolidine rings. The electron-deficient nature of the pyrimidine ring significantly deshields the protons on the pyrrolidine ring, particularly at the C2 position.

Experimental Protocol

- Solvent: DMSO-

(preferred for NH visibility) or CDCl₃

- Frequency: 400 MHz (

H), 100 MHz (

C).

- Reference: TMS (0.00 ppm) or Solvent Residual Peak.

H NMR Data (Predicted/Reference)

Solvent: CDCl₃

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
H4, H6 (Pyr)	8.60 - 8.75	Singlet (s)	2H	Highly deshielded aromatic protons. Symmetric environment makes them chemically equivalent or very close doublets.
H2 (Pyr)	4.25 - 4.45	dd or t	1H	Alpha to both the amine nitrogen and the aromatic pyrimidine ring (benzylic-like position).
H5a, H5b (Pyr)	2.95 - 3.20	Multiplet (m)	2H	Protons adjacent to the secondary amine nitrogen.
H3a, H3b (Pyr)	2.10 - 2.30	Multiplet (m)	2H	Beta protons, deshielded by proximity to the aromatic ring.
H4a, H4b (Pyr)	1.75 - 1.95	Multiplet (m)	2H	Gamma protons, most shielded aliphatic region.
NH	2.50 - 3.50	Broad (br s)	1H	Exchangeable proton. Shift varies with concentration and solvent

(often >8.0 ppm
in DMSO-

as a salt).

C NMR Data (Predicted/Reference)

Solvent: CDCl₃

Carbon	Shift (ppm)	Type	Assignment Logic
C2 (Py)	168.5	C_quat	Quaternary carbon attached to the pyrrolidine. Most deshielded due to two adjacent nitrogens.
C4, C6 (Py)	156.8	CH	Aromatic CH carbons, deshielded by nitrogen.
C5 (Py)	128.4	C_quat	Aromatic carbon substituted with Chlorine (shielded relative to C4/C6).
C2 (Pyr)	62.5	CH	Chiral center carbon.
C5 (Pyr)	46.8	CH	Carbon adjacent to the amine nitrogen.
C3 (Pyr)	30.2	CH	Beta carbon.
C4 (Pyr)	25.4	CH	Gamma carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used primarily to verify the presence of the secondary amine and the chlorinated aromatic system.

Key Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
N-H Stretch	3300 - 3450	Medium, Broad	Characteristic of secondary amines.
C-H Stretch (Ar)	3050 - 3100	Weak	Aromatic C-H stretching.
C-H Stretch (Alk)	2850 - 2980	Medium	Aliphatic C-H stretching of the pyrrolidine ring.
C=N / C=C (Py)	1580 - 1600	Strong	Pyrimidine ring skeletal vibrations.
C-Cl Stretch	700 - 800	Strong	Characteristic aryl chloride stretch.

Synthesis & Workflow Visualization

The synthesis of this intermediate typically involves the coupling of a 2-chloropyrimidine or 2-cyanopyrimidine with a pyrrolidine precursor, or the reduction of a pyrimidine-2-carboxylic acid derivative.

Common Synthetic Route (Negishi Coupling or Cyclization)

A robust method involves the reaction of 5-chloropyrimidine-2-carbonitrile with a Grignard reagent derived from pyrrolidine, followed by reduction, or a direct metal-catalyzed coupling.

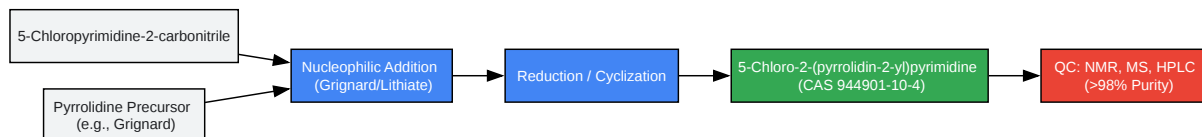


Figure 2: General Synthetic Workflow for C-Linked Pyrimidine-Pyrrolidine Scaffold

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Quality Control & Purity Assessment

For drug development applications, the purity of this intermediate is critical, particularly the enantiomeric excess (ee%) if the chiral form is used.

- HPLC Method:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
 - Detection: UV at 254 nm (pyrimidine absorption).
- Chiral HPLC (if applicable):
 - Column: Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane/Isopropanol/Diethylamine.
 - Purpose: To verify the ratio of (S) vs (R) enantiomers.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrimidines. Retrieved from [\[Link\]](#)
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- World Intellectual Property Organization (WIPO). (2010). Patent WO2010048314: Pyrimidine Derivatives as Kinase Inhibitors. (Representative patent describing similar pyrimidine-pyrrolidine synthesis).
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